

Comprehensive Purity Analysis of 2-Aminooctane: A Multi-Technique Approach

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Compound of Interest

Compound Name: 2-Aminooctane

CAS No.: 693-16-3

Cat. No.: B1582153

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Introduction

2-Aminooctane (also known as sec-octylamine or 1-methylheptylamine) is a primary aliphatic amine with the chemical formula $C_8H_{19}N$.^[1] It serves as a crucial building block and intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Given its role in the development of active pharmaceutical ingredients (APIs), ensuring its chemical and stereochemical purity is not merely a matter of quality control but a fundamental requirement for product safety, efficacy, and regulatory compliance. Impurities can arise from starting materials, by-products of the synthetic route, or degradation, and may have unintended pharmacological or toxicological effects.^[2]

Furthermore, **2-Aminooctane** possesses a chiral center at the C2 position, existing as (R)- and (S)-enantiomers.^[3] In drug development, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be less active, inactive, or even responsible for adverse effects. Therefore, a comprehensive purity analysis must address not only the quantification of chemical impurities but also the determination of the enantiomeric excess (e.e.).

This guide provides a detailed framework for the purity analysis of **2-Aminooctane**, leveraging a suite of orthogonal analytical techniques. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols but also the scientific rationale behind the choice of methodology, in line with stringent regulatory expectations such as those from the International Council for Harmonisation (ICH).[4][5]

Gas Chromatography (GC): The Workhorse for Volatile Amine Analysis

Expertise & Experience: Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like **2-Aminooctane**. Its high resolution and sensitivity make it ideal for separating the main component from closely related structural isomers or process-related impurities. The choice of detector is critical: a Flame Ionization Detector (FID) provides robust quantification for carbon-containing compounds, while a Mass Spectrometer (MS) offers definitive identification of unknown impurities. The basic nature of amines can lead to peak tailing on standard silica-based columns; therefore, a base-deactivated or a specialized amine-specific column is strongly recommended for improved peak shape and reproducibility.[6][7]

Protocol 1: Purity by GC-FID and Impurity Identification by GC-MS

This protocol establishes the percentage purity of **2-Aminooctane** based on area percent and identifies any separated impurities.

Step-by-Step Methodology:

- Standard and Sample Preparation:
 - Prepare a stock solution of **2-Aminooctane** reference standard at approximately 10 mg/mL in methanol.
 - Prepare the sample to be tested at the same concentration (10 mg/mL) in methanol.
 - Further dilute both solutions 100-fold (to ~100 µg/mL) with methanol for injection.
Causality: Dilution prevents column overloading and detector saturation, ensuring a linear response.

- Instrumentation and Conditions:
 - A gas chromatograph equipped with a split/splitless injector and an FID or MS detector.
 - The parameters below are a validated starting point and may require optimization.



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- Data Analysis:
 - GC-FID: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of **2-Amino-octane** by the total area of all peaks and multiplying by 100. This is the "area percent" method.
 - GC-MS: Identify the main peak by its mass spectrum, which should exhibit a characteristic fragmentation pattern with a prominent peak at m/z 44 ($[CH_3CH=NH_2]^+$), resulting from alpha-cleavage.[8] Compare the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.

Trustworthiness: The method's validity is confirmed by running a system suitability test before sample analysis. Inject the reference standard solution five times; the relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.



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Chiral Chromatography: Resolving the Enantiomers

Expertise & Experience: As a chiral molecule, the enantiomeric purity of **2-Aminooctane** is a critical quality attribute, especially for pharmaceutical applications. Standard chromatographic methods cannot distinguish between enantiomers. Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.^{[9][10]} Both GC and HPLC are suitable for this purpose, with the choice often depending on available instrumentation and the specific CSP's performance. Polysaccharide-based CSPs (for HPLC) and cyclodextrin-based CSPs (for GC) are commonly effective for separating chiral amines.^{[9][11]}

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol quantifies the (R)- and (S)-enantiomers of **2-Aminooctane** to determine the enantiomeric excess (e.e.).

Step-by-Step Methodology:

- Derivatization (If required for detection):
 - While some modern detectors can analyze underivatized amines, UV detection often requires derivatization. Reacting the amine with a UV-active or fluorescent tag (e.g., nitrobenzoxadiazole) can significantly enhance sensitivity.^[11] However, for simplicity, this

protocol assumes a detector capable of direct detection or detection of a simple salt form, such as a Charged Aerosol Detector (CAD) or MS.

- Sample Preparation:
 - Prepare a solution of the **2-Aminooctane** sample at approximately 1 mg/mL in the mobile phase or a compatible solvent.
 - If a racemic (50:50) standard of **2-Aminooctane** is available, prepare it similarly to confirm the elution order and resolution.
- Instrumentation and Conditions:



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- Data Analysis:
 - Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a known standard or by comparing to the minor enantiomer peak in a high-purity sample.
 - Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. =
$$\frac{[\text{Area}_{\text{major}} - \text{Area}_{\text{minor}}]}{[\text{Area}_{\text{major}} + \text{Area}_{\text{minor}}]} \times 100$$

Trustworthiness: Method suitability is demonstrated by achieving a baseline resolution ($R_s > 1.5$) between the two enantiomer peaks when injecting a racemic standard. The validation should also confirm that the derivatization process, if used, does not cause racemization.[12]
[13]



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Structural Confirmation and Quantification by NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation.[14][15] ^1H and ^{13}C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the identity of **2-Aminooctane** and distinguishing it from isomers. While not typically used for trace impurity detection, NMR is excellent for identifying and quantifying major impurities (e.g., >0.1%). Furthermore, Quantitative NMR (qNMR) offers a direct and highly accurate method for determining the absolute purity (assay) of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[16]

Protocol 3: Identity Confirmation and Assay by ^1H qNMR

Step-by-Step Methodology:

- Sample Preparation for qNMR:
 - Accurately weigh approximately 10-15 mg of the **2-Aminooctane** sample into a vial.
 - Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. Causality: The standard must have peaks that do not overlap with the analyte signals, be stable, and not react with the sample.

- Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.
- Instrumentation and Data Acquisition:
 - A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, e.g., 5 times the longest T1) and a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks of interest).
- Data Analysis:
 - Identity Confirmation: Verify the chemical shifts and coupling patterns match the known spectrum of **2-Aminooctane**.^[17] Key signals include the multiplet for the C2 proton (~2.8 ppm), the doublet for the C1 methyl group (~1.1 ppm), and the triplet for the C8 methyl group (~0.9 ppm).
 - Purity Calculation (qNMR):
 - Integrate a well-resolved signal from **2-Aminooctane** (I_analyte) and a signal from the internal standard (I_std).
 - Use the following formula to calculate the purity:
$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P_std = Purity of the internal standard

| Key ^1H NMR Signals for **2-Aminooctane** in CDCl_3 | | :--- | :--- | | Approx. Chemical Shift (ppm) |
| Assignment | | ~2.8 | -CH(NH₂) | | ~1.4 | -CH₂- (chain) | | ~1.2-1.3 | -CH₂- (chain) | | ~1.1 | -
CH(NH₂)CH₃ | | ~0.9 | -CH₂CH₃ |

Complementary and Orthogonal Methods

A comprehensive purity assessment relies on multiple techniques that measure different chemical properties. This orthogonal approach ensures that no impurities are overlooked.[\[18\]](#)

A. Assay by Non-Aqueous Titration: This classic method provides the purity value based on the basicity of the amine functional group. It is a cost-effective and accurate way to determine the total amine content. The sample is dissolved in a non-polar solvent and titrated with a standardized acid, such as perchloric acid in acetic acid, with the endpoint determined potentiometrically. This method is standardized in procedures like ASTM D2074 for fatty amines.[\[19\]](#)[\[20\]](#)[\[21\]](#)

B. Water Content by Karl Fischer Titration: Water is a common impurity in chemical samples. Karl Fischer titration is the gold-standard method for its selective and precise quantification, which is essential for obtaining an accurate purity value on an anhydrous basis.

C. Elemental Impurities: Pharmacopoeial methods require control of elemental impurities, which can originate from catalysts or manufacturing equipment.[\[22\]](#) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for quantifying trace metals at the levels required by guidelines like ICH Q3D.

Summary and Concluding Remarks

The purity of **2-Aminooctane** is a multifaceted attribute that requires a combination of analytical techniques for its complete characterization. No single method can provide a full picture of chemical, chiral, and absolute purity.



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By strategically combining chromatographic separations (both achiral and chiral), spectroscopic identification, and classical titrimetric assays, researchers and drug developers can build a robust and defensible data package. This comprehensive approach ensures that the **2-Amino-octane** used in further synthesis meets the high standards of quality and safety demanded by the pharmaceutical industry, ultimately protecting the end-user. The validation of these analytical methods according to ICH guidelines is a mandatory final step to ensure they are suitable for their intended purpose in a regulated environment.[4][23]

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